Cas no 1070879-71-8 (6-ethyl-2-phenyl-1h-quinolin-4-one)

1070879-71-8 structure
Nome del prodotto:6-ethyl-2-phenyl-1h-quinolin-4-one
6-ethyl-2-phenyl-1h-quinolin-4-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6-ethyl-2-phenyl-1h-quinolin-4-one
- CTK8F7127
- CTK8E5408
- CHEMBL497603
- AKOS009865799
- ZINC32099892
- 6-Ethyl-4-hydroxy-2-phenylquinoline
- 6-Ethyl-2-phenyl-4-quinolinol
- 6-ethyl-2-phenyl-4-1H(4H)quinolone
- 6-Ethyl-4-hydroxy-2-phenylquinoline;6-ethyl-2-phenyl-4-1H(4H)quinolone;6-Ethyl-2-phenyl-4-quinolinol;
- SCHEMBL25911123
- 6-ethyl-2-phenylquinolin-4(1H)-one
- MFCD11505227
- DTXSID30653720
- 1070879-71-8
- 6-ETHYL-2-PHENYLQUINOLIN-4-OL
-
- Inchi: InChI=1S/C17H15NO/c1-2-12-8-9-15-14(10-12)17(19)11-16(18-15)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,18,19)
- Chiave InChI: UQLIKYIEQKMJMO-UHFFFAOYSA-N
- Sorrisi: CCC1=CC2=C(C=C1)NC(=CC2=O)C3=CC=CC=C3
Proprietà calcolate
- Massa esatta: 249.11500
- Massa monoisotopica: 249.115364102g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 19
- Conta legami ruotabili: 2
- Complessità: 368
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4
- Superficie polare topologica: 29.1Ų
Proprietà sperimentali
- PSA: 33.12000
- LogP: 4.16980
6-ethyl-2-phenyl-1h-quinolin-4-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-291329A-1 g |
6-Ethyl-2-phenyl-4-quinolinol, |
1070879-71-8 | 1g |
¥2,407.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-291329-500mg |
6-Ethyl-2-phenyl-4-quinolinol, |
1070879-71-8 | 500mg |
¥1429.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-291329-500 mg |
6-Ethyl-2-phenyl-4-quinolinol, |
1070879-71-8 | 500MG |
¥1,429.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-291329A-1g |
6-Ethyl-2-phenyl-4-quinolinol, |
1070879-71-8 | 1g |
¥2407.00 | 2023-09-05 |
6-ethyl-2-phenyl-1h-quinolin-4-one Letteratura correlata
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
1070879-71-8 (6-ethyl-2-phenyl-1h-quinolin-4-one) Prodotti correlati
- 25428-07-3(4(1H)-Quinolinone,2,6-dimethyl-)
- 62510-40-1(4(1H)-Quinolinone, 6-ethyl-2-methyl-)
- 364794-30-9(1-((4-Bromothiophen-2-yl)methyl)-4-methylpiperazine)
- 2248265-92-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-[(pyridin-2-yl)methyl]piperidine-2-carboxylate)
- 98534-33-9(N-Isopropyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide)
- 1189912-06-8(N-[(4-ethylphenyl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide)
- 1700484-54-3(2-(Dimethoxymethyl)-5,5-dimethylcyclohexane-1,3-dione)
- 1336569-00-6(N-{4-(2S)-2-aminopropylphenyl}acetamide)
- 1222068-67-8((S)-4-(2-(2-Aminopropanamido)phenyl)-N-(2,2-diethoxyethyl)-N-phenethylbutanamide)
- 94-05-3(Ethyl Cyano(ethoxymethylene)acetate)
Fornitori consigliati
Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso